molecular formula C15H17ClN2O3S2 B2484925 3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide CAS No. 1251625-30-5

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide

Cat. No.: B2484925
CAS No.: 1251625-30-5
M. Wt: 372.88
InChI Key: ITPRBICYGVXOBR-UHFFFAOYSA-N
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Description

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the sulfonamide intermediate: The reaction between 3-chloro-4-methylbenzenesulfonyl chloride and N,N-dimethylaniline in the presence of a base such as triethylamine to form 3-chloro-N,4-dimethylbenzenesulfonamide.

    Coupling with thiophene derivative: The sulfonamide intermediate is then reacted with a thiophene-2-carboxylic acid derivative under coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide moiety can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylbenzenesulfonyl chloride
  • 3-chloro-4-methoxybenzenesulfonyl chloride
  • 3-chloro-4-nitrobenzenesulfonyl chloride

Uniqueness

3-(3-chloro-N,4-dimethylphenylsulfonamido)-N-ethylthiophene-2-carboxamide is unique due to the presence of the thiophene ring and the specific substitution pattern on the phenylsulfonamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(3-chloro-4-methylphenyl)sulfonyl-methylamino]-N-ethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S2/c1-4-17-15(19)14-13(7-8-22-14)18(3)23(20,21)11-6-5-10(2)12(16)9-11/h5-9H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPRBICYGVXOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CS1)N(C)S(=O)(=O)C2=CC(=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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